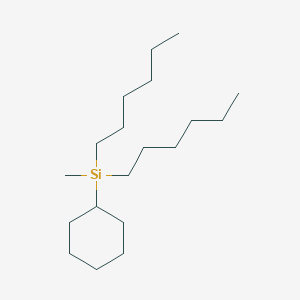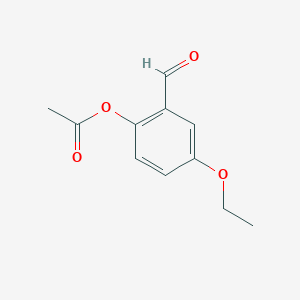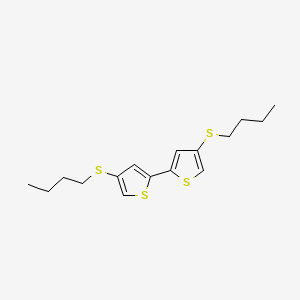
4,4'-Bis(butylsulfanyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a sulfur atom, with butylsulfanyl groups attached to the 4 and 4’ positions of the thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bithiophene, which serves as the core structure.
Functionalization: The 4 and 4’ positions of the bithiophene are functionalized with butylsulfanyl groups. This is achieved through a nucleophilic substitution reaction using butylthiol as the nucleophile and a suitable leaving group on the bithiophene.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene rings, using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Butylthiol, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Biological Studies:
Mécanisme D'action
The mechanism by which 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The presence of sulfur atoms and the conjugated thiophene rings contribute to its ability to participate in electron transfer processes. This makes it an effective material for use in electronic devices where charge transport is crucial. The butylsulfanyl groups also provide solubility and processability, enhancing its practical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(methylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(ethylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(propylsulfanyl)-2,2’-bithiophene
Comparison
Compared to its analogs with shorter alkyl chains, 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene offers improved solubility and processability due to the longer butyl chains. This makes it more suitable for applications requiring solution processing, such as in the fabrication of thin films for electronic devices. Additionally, the electronic properties of the compound can be fine-tuned by varying the length of the alkyl chains, providing versatility in its applications.
Propriétés
Numéro CAS |
176693-30-4 |
|---|---|
Formule moléculaire |
C16H22S4 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
4-butylsulfanyl-2-(4-butylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S4/c1-3-5-7-17-13-9-15(19-11-13)16-10-14(12-20-16)18-8-6-4-2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
FZTHIFNBMBYLEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


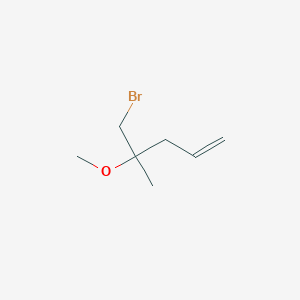
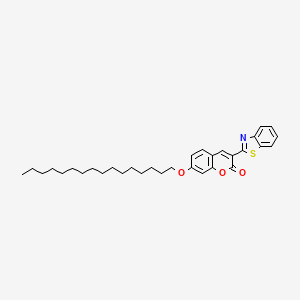

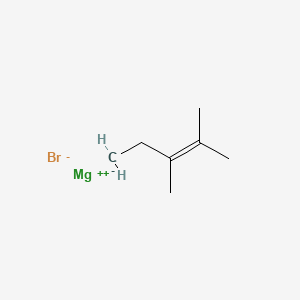
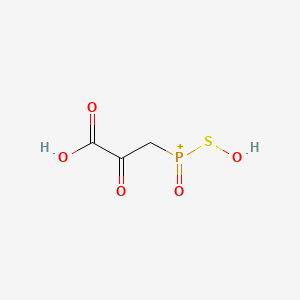
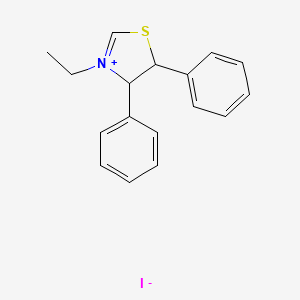
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
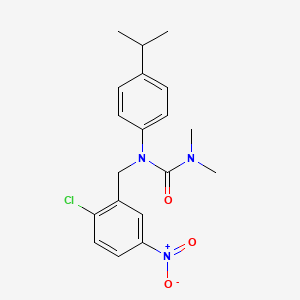
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
